L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo-
Description
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is a halogenated tyrosine derivative characterized by a 3-chloro-4-hydroxyphenyl ether group attached to the phenolic ring of 3,5-diiodo-L-tyrosine. This compound is structurally related to thyroid hormones (e.g., thyroxine, T4) but differs in the substituents on the phenolic ring.
Properties
Molecular Formula |
C15H12ClI2NO4 |
|---|---|
Molecular Weight |
559.52 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12ClI2NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 |
InChI Key |
OCOJMGAXFLSBDU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- typically involves the halogenation of L-tyrosine. The process begins with the chlorination of the phenolic ring, followed by iodination. The reaction conditions often require the use of specific reagents such as chlorine gas and iodine in the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various halogenated and dehalogenated derivatives of L-tyrosine, as well as substituted phenolic compounds .
Scientific Research Applications
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzymatic reactions and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in modulating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity by acting as a substrate or inhibitor. It may also influence cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Thyroid Hormones
Thyroxine (T4)
- Chemical Name : O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
- Molecular Formula: C₁₅H₁₁I₄NO₄
- Molecular Weight : 776.87 g/mol
- Key Features: Contains four iodine atoms (3,5-diiodo on tyrosine + 3,5-diiodo on phenolic ring). Used in thyroid hormone replacement therapy due to high receptor affinity .
- Differences :
- The target compound replaces the 4-hydroxyphenyl group in T4 with a 3-chloro-4-hydroxyphenyl group, altering electronic properties and steric hindrance.
Liothyronine (T3)
- Chemical Name : O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine
- Molecular Formula: C₁₅H₁₂I₃NO₄
- Molecular Weight : 650.97 g/mol
- Key Features: Contains three iodine atoms (3,5-diiodo on tyrosine + 3-iodo on phenolic ring). Higher metabolic activity than T4 but shorter half-life .
Comparison with Other Halogenated Tyrosine Derivatives
3,5-Diiodo-L-thyronine
- Chemical Name : O-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosine
- Molecular Formula: C₁₅H₁₃NO₄I₂
- Molecular Weight : 525.08 g/mol
- Key Features: Lacks the 3-iodo or 3-chloro substituent on the phenolic ring. Exhibits weak thyromimetic activity compared to T4 and T3 .
- Differences :
- The target compound introduces 3-chloro-4-hydroxyphenyl , which may enhance receptor interaction or metabolic resistance.
Aliphatic/Alicyclic Ethers of 3,5-Diiodotyrosine
- Example : n-Butyl ether of 3,5-diiodo-DL-tyrosine
- Key Features: Non-aromatic ethers show reduced thyroxine-antagonistic activity, emphasizing the necessity of aromaticity for biological activity .
- Differences :
- The target compound retains aromaticity but modifies substituent halogens, balancing activity and stability.
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Halogenation
*Estimated based on structural similarity.
Solubility and Stability
- Thyroxine (T4) : Soluble in alkaline solutions; sensitive to light and heat .
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